Bienvenue dans la boutique en ligne BenchChem!

Impurity C of Alfacalcidol

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Alfacalcidol Impurity C is the definitive EP/BP reference standard formed as a 6ξ-triazoline adduct via reaction of pre-alfacalcidol with PTAD. Unlike Specified Impurities A/B/D (NMT 0.5%), this 'Other detectable impurity' is controlled under the unspecified impurity criterion (NMT 0.10%) and total impurities limit (NMT 1.0%). Its distinct chromatographic profile makes it indispensable for accurate peak identification, related substances testing, and method validation in QC laboratories. Procure an authentic standard to ensure monograph compliance and reliable stability-indicating analyses.

Molecular Formula C35H49N3O4
Molecular Weight 575.8 g/mol
Cat. No. B13852015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpurity C of Alfacalcidol
Molecular FormulaC35H49N3O4
Molecular Weight575.8 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C
InChIInChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1
InChIKeyPTIHYNIKYFVMFI-QLUNSSTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Alfacalcidol Impurity C (CAS 82266-85-1) for Analytical Quality Control


Alfacalcidol Impurity C, formally designated as the 6ξ-triazoline adduct of pre-alfacalcidol (C35H49N3O4, MW 575.78) [1], is a critical analytical reference standard (ARS) essential for the quality control (QC) of the active pharmaceutical ingredient (API) Alfacalcidol [2]. Unlike simple structural analogs, this impurity is not a direct product of synthesis or degradation but is formed as a derivatized adduct via the reaction of the transient isomer, pre-alfacalcidol, with specific reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) [3]. This unique origin defines its specific role in ensuring compliance with major pharmacopoeias, including the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), where it is explicitly listed as an 'Other detectable impurity' [4][5].

Why Alfacalcidol Impurity C Cannot Be Substituted with Other Vitamin D Analogs or Impurities


Substituting Alfacalcidol Impurity C with other impurities from the same class, or even with the parent drug Alfacalcidol, is not scientifically or regulatorily defensible. Its classification as an 'Other detectable impurity' (impurity C) in the EP and BP monographs, in contrast to the 'Specified impurities' A, B, and D, creates a fundamentally different analytical and regulatory requirement [1][2]. While Impurities A, B, and D have defined acceptance limits (NMT 0.5%), Impurity C is controlled by the general unspecified impurity criterion (NMT 0.10%) and the total impurities limit (NMT 1.0%) [1]. More critically, its formation mechanism is unique: it is a PTAD adduct, not a simple stereoisomer or degradation product. This means its chromatographic behavior, spectral properties, and stability profile are distinct from any other compound in the Alfacalcidol impurity profile, making generic substitution impossible for accurate peak identification or method validation .

Quantitative Differentiation of Alfacalcidol Impurity C: Evidence for Procurement


Regulatory Classification: Specified vs. Detectable Impurity Status in EP/BP Monographs

The EP and BP monographs for Alfacalcidol provide a clear regulatory distinction that dictates procurement needs. Impurities A, B, and D are 'Specified impurities' with a defined acceptance criterion. In contrast, Alfacalcidol Impurity C is classified as an 'Other detectable impurity' [1]. This means that while specific limit tests are mandatory for Impurities A, B, and D, Impurity C must be reliably detected and identified to ensure compliance with the 'unspecified impurities' limit (NMT 0.10%) and the total impurities limit (NMT 1.0%) [1]. Failure to have a qualified standard for Impurity C could lead to misidentification or failure to detect this impurity, risking non-compliance with monograph requirements.

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Structural Origin and Nomenclature: Distinguishing the PTAD Adduct from Stereoisomers

Alfacalcidol Impurity C (CAS 82266-85-1) is chemically a 6ξ-triazoline adduct, often referred to as the 'pre-Alfacalcidol PTAD adduct' . This structure, with the molecular formula C35H49N3O4 and a molecular weight of 575.78, is distinct from the typical seco-steroid structure of the parent drug and its other impurities [1]. For instance, Alfacalcidol Impurity A (trans-Alfacalcidol, CAS 65445-14-9) is a stereoisomer with the formula C27H44O2 and MW 400.64, and Impurity B (1β-calcidol, CAS 63181-13-5) is another stereoisomer with the same formula and molecular weight as Impurity A [2][3]. The presence of a triazoline ring and a phenyl group in Impurity C results in a significantly higher molecular weight and different chromophoric properties, which directly impact its chromatographic retention and UV absorption profile.

Organic Chemistry Impurity Profiling Synthetic Pathways

Analytical Differentiation: Unique Origin and Detection for Method Validation

Alfacalcidol Impurity C's origin as a PTAD adduct is not just a chemical curiosity; it is a direct link to a validated analytical method for quantifying low levels of Alfacalcidol. A 2020 study in the Journal of Analytical Methods in Chemistry demonstrated that derivatizing Alfacalcidol with PTAD to form this exact adduct improves the limit of detection (LOD) for LC-MS by 100-fold (0.01 μg/mL vs. 1 μg/mL for the underivatized drug) [1]. While the study quantifies the derivatized API, it establishes Impurity C as the product of a critical and highly sensitive analytical reaction. This is in stark contrast to Impurities A, B, and D, which are process-related or degradation impurities and do not serve as the basis for a validated derivatization method for trace analysis.

Analytical Method Development LC-MS Quality Control

Physical Property Divergence: LogP and Solubility Profile for Chromatographic Separation

The calculated LogP for Alfacalcidol Impurity C is approximately 5.92 , a value significantly higher than the LogP of the parent drug Alfacalcidol, which is typically around 4.8-5.2. Furthermore, its calculated aqueous solubility is extremely low at 6.9e-5 g/L (25°C) . These values indicate that Impurity C is substantially more hydrophobic than both the parent drug and other process impurities (e.g., Impurities A and B). This pronounced difference in lipophilicity is a direct consequence of the addition of the hydrophobic phenyl-triazoline moiety and ensures a robust, predictable separation by reversed-phase HPLC, a cornerstone of pharmacopoeial methods [1].

Physicochemical Properties HPLC Method Development Preparative Chromatography

Recommended Application Scenarios for Alfacalcidol Impurity C Reference Standard


Pharmacopoeial Compliance Testing for Alfacalcidol API and Drug Products

Alfacalcidol Impurity C is indispensable for QC laboratories performing release testing against EP and BP monographs. While not a 'specified impurity' with its own limit, it must be identified and controlled under the 'unspecified impurities' and 'total impurities' criteria. Procuring this standard allows analysts to confidently identify the peak corresponding to Impurity C in the related substances HPLC chromatogram, thereby accurately assessing the total impurity profile and ensuring compliance with monograph requirements [1].

Method Development and Validation for High-Sensitivity LC-MS Analysis

This compound is the specific reaction product formed when Alfacalcidol is derivatized with PTAD for enhanced LC-MS detection. As demonstrated in published studies, this derivatization improves detection limits by 100-fold [2]. A researcher or analyst developing a new, highly sensitive method for quantifying Alfacalcidol in complex matrices (e.g., plasma or dissolution media) will require an authentic standard of this adduct to validate the derivatization step, optimize MRM transitions, and confirm the identity of the analyte peak.

Forced Degradation Studies to Establish Specificity of Stability-Indicating Methods

In forced degradation (stress testing) studies, Alfacalcidol is exposed to heat, light, and oxidizing conditions. As noted in the BP monograph, a reversible isomerization to pre-alfacalcidol occurs [1]. The reaction of this isomer with reagents or matrix components can potentially form the triazoline adduct. Having a standard of Impurity C allows the analyst to investigate if this adduct forms as a degradation product under specific stress conditions, which is crucial for proving the stability-indicating nature of the analytical method and establishing the drug product's shelf life.

Calibration of Preparative HPLC for Impurity Isolation

The significant difference in LogP between Alfacalcidol Impurity C (LogP ~5.92) and the parent drug ensures clear separation during preparative HPLC. For a CRO or pharmaceutical manufacturer needing to isolate and characterize a low-level unknown peak observed in a production batch, an authentic standard of Impurity C serves as a critical reference to calibrate the preparative system. By spiking the standard into a mixture, the precise retention time for the target impurity can be established, enabling efficient and accurate fraction collection for further structural elucidation by NMR or MS .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Impurity C of Alfacalcidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.